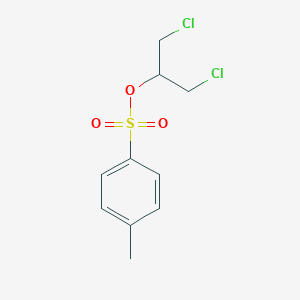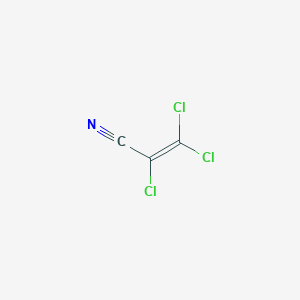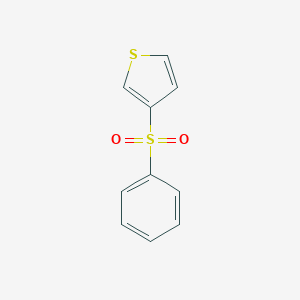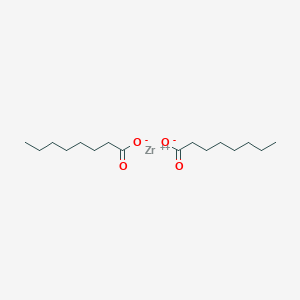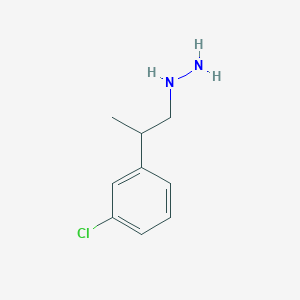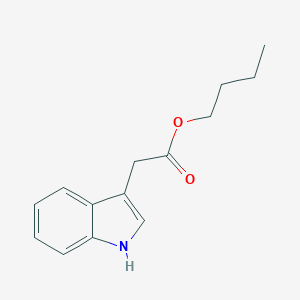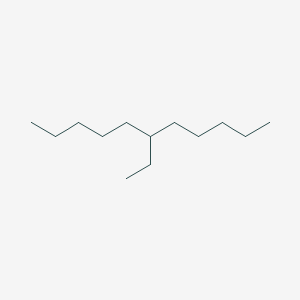
6-Ethylundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethylundecane is an organic compound with the chemical formula C12H26. It is a colorless liquid that is commonly used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 6-Ethylundecane is not fully understood. However, it is believed to act as a hydrocarbon receptor agonist, which activates the aryl hydrocarbon receptor (AhR) pathway. This pathway is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
6-Ethylundecane has been shown to have various biochemical and physiological effects. It has been found to induce cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. It has also been shown to affect the expression of various genes involved in the immune response and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Ethylundecane in lab experiments is its availability and low cost. It is also a stable compound that can be stored for long periods without degradation. However, one of the limitations of using 6-Ethylundecane is its low solubility in water, which makes it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the use of 6-Ethylundecane in scientific research. One area of interest is its potential use as a biomarker for exposure to environmental pollutants. It has also been suggested that 6-Ethylundecane may have therapeutic potential in the treatment of various diseases, including cancer and autoimmune disorders.
Conclusion:
In conclusion, 6-Ethylundecane is a unique compound that has many applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 6-Ethylundecane in various fields of study.
Méthodes De Synthèse
6-Ethylundecane can be synthesized through the reaction of 1-bromoundecane and diethylzinc in the presence of palladium(0) catalyst. This method is commonly used in laboratories to produce large quantities of 6-Ethylundecane.
Applications De Recherche Scientifique
6-Ethylundecane is widely used in scientific research due to its unique properties. It is commonly used as a reference compound in gas chromatography-mass spectrometry (GC-MS) analysis. It is also used as a standard in the analysis of hydrocarbons in environmental samples.
Propriétés
Numéro CAS |
17312-60-6 |
|---|---|
Nom du produit |
6-Ethylundecane |
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
6-ethylundecane |
InChI |
InChI=1S/C13H28/c1-4-7-9-11-13(6-3)12-10-8-5-2/h13H,4-12H2,1-3H3 |
Clé InChI |
UYLXFWBCWBLQEZ-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC)CCCCC |
SMILES canonique |
CCCCCC(CC)CCCCC |
Synonymes |
6-Ethylundecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




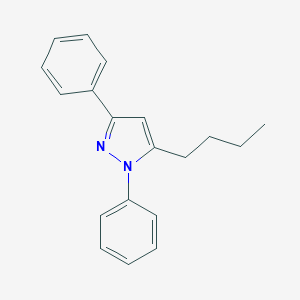
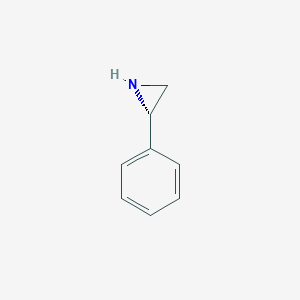
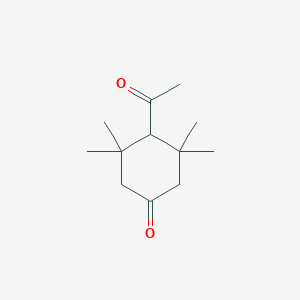

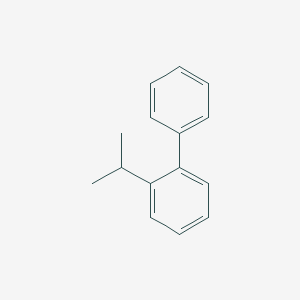
![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
